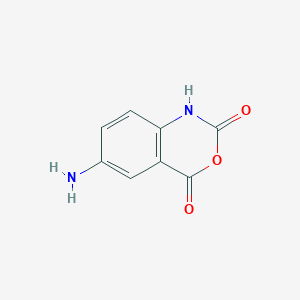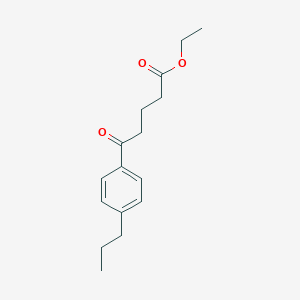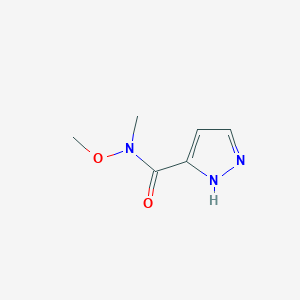
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide, commonly known as NMPC or Pyrazolam, is a chemical compound that belongs to the class of benzodiazepines. It is a psychoactive drug that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Antiproliferative Agents
“N-methoxy-N-methyl-1H-pyrazole-5-carboxamide” and its derivatives have been studied for their potential as antiproliferative agents . A series of N-methyl-substituted pyrazole carboxamide derivatives were synthesized and evaluated against the human cervical cancer cell line (HeLa) using the xCELLigence system . Compound 16 showed the highest activity among the synthesized compounds with 64.10% .
Anticancer Agents
Pyrazole derivatives, including “N-methoxy-N-methyl-1H-pyrazole-5-carboxamide”, have been found to exhibit anticancer properties . These compounds could potentially be developed into novel anticancer agents .
Anti-Inflammatory Agents
Pyrazole derivatives have been reported to possess anti-inflammatory properties . This suggests that “N-methoxy-N-methyl-1H-pyrazole-5-carboxamide” could potentially be used in the treatment of inflammatory conditions.
Antimicrobial Agents
Pyrazole compounds, including “N-methoxy-N-methyl-1H-pyrazole-5-carboxamide”, have been found to exhibit antimicrobial properties . This suggests potential applications in the treatment of various bacterial infections.
Antifungal Agents
In addition to their antimicrobial properties, pyrazole derivatives have also been found to possess antifungal properties . This suggests potential applications in the treatment of various fungal infections.
Antidiabetic Agents
Pyrazole derivatives have been reported to possess antidiabetic properties . This suggests that “N-methoxy-N-methyl-1H-pyrazole-5-carboxamide” could potentially be used in the treatment of diabetes.
Herbicidal Agents
Pyrazole compounds, including “N-methoxy-N-methyl-1H-pyrazole-5-carboxamide”, have been found to exhibit herbicidal properties . This suggests potential applications in agriculture for weed control.
Synthesis of Esters and Amides
“N-methoxy-N-methyl-1H-pyrazole-5-carboxamide” can be used as a reagent to prepare N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide . It can also be used for the chemoselective esterification and amidation of carboxylic acids .
Mechanism of Action
Target of Action
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a derivative of pyrazole, a class of compounds known for their broad range of pharmacological properties . Pyrazole derivatives have been found in various therapeutic areas, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant drugs . .
Mode of Action
Pyrazole derivatives have been found to interact with various targets, leading to a wide range of biological effects . For instance, some pyrazole derivatives have been evaluated as innovative agents that can inhibit several major strains of different measles virus (MeV) genotypes .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, including anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant, and antiviral effects . These activities suggest that pyrazole derivatives may interact with multiple biochemical pathways.
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(11-2)6(10)5-3-4-7-8-5/h3-4H,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLOMQNJVRYCLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=NN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

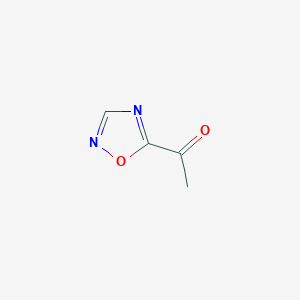
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
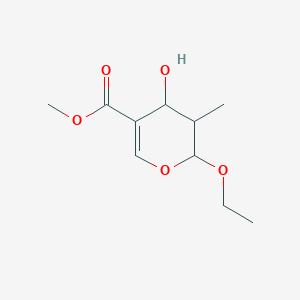
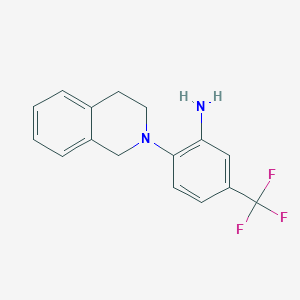
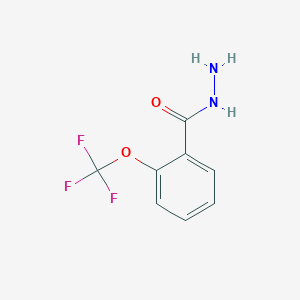
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
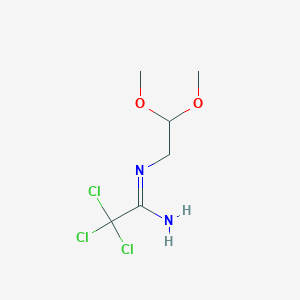
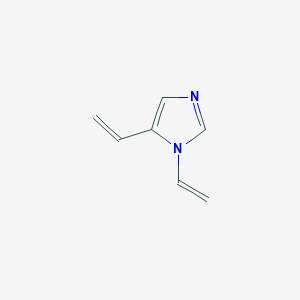
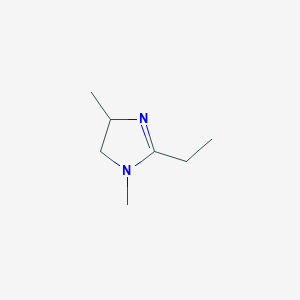
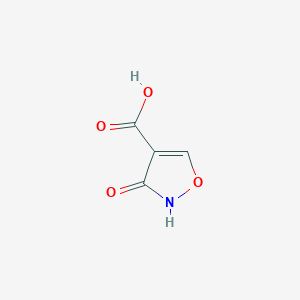
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
